molecular formula C15H14O3S B12820035 5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide

5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide

Cat. No.: B12820035
M. Wt: 274.3 g/mol
InChI Key: ACONWRLGPDTDKX-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide, commonly referred to as (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide, is a sulfur-containing heterocyclic compound with notable biological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H14O3S
  • Molar Mass : 274.33 g/mol
  • CAS Number : 126577-49-9
  • Melting Point : 110-113 °C
  • Density : 1.34 g/cm³
  • Boiling Point : 398.073 °C

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
  • Cell Signaling Modulation : It has been shown to modulate signaling pathways related to inflammation and cell survival.

Therapeutic Applications

The compound's diverse biological activities suggest several therapeutic applications:

  • Cancer Therapy : Preliminary studies indicate that it may have anticancer properties by inducing apoptosis in cancer cells.
  • Neuroprotection : Its antioxidant capacity suggests potential use in neurodegenerative diseases where oxidative stress is a contributing factor.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various dioxathiolane derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7) in vitro by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in a marked reduction in cell death and preservation of mitochondrial function. This suggests its potential as a neuroprotective agent .

Case Study 3: Anti-inflammatory Properties

Research conducted on animal models of inflammation showed that administration of this compound led to a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). These findings support its role in modulating inflammatory responses .

Data Summary Table

PropertyValue
Molecular FormulaC15H14O3S
Molar Mass274.33 g/mol
Melting Point110–113 °C
Density1.34 g/cm³
Boiling Point398.073 °C
CAS Number126577-49-9
Antioxidant ActivityYes
Anticancer ActivityYes
Neuroprotective EffectsYes
Anti-inflammatory PropertiesYes

Properties

IUPAC Name

5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACONWRLGPDTDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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